molecular formula C23H34O6 B13435124 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate CAS No. 1856-12-8

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate

Cat. No.: B13435124
CAS No.: 1856-12-8
M. Wt: 406.5 g/mol
InChI Key: MULICLCRGFYQJF-IOMBSTRLSA-N
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Description

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate is a synthetic steroid compound It belongs to the class of pregnane steroids, which are derivatives of the naturally occurring steroid, pregnane

Properties

CAS No.

1856-12-8

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

[2-[(3S,5S,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-17,20,25,28H,4-12H2,1-3H3/t14-,15-,16-,17-,20+,21-,22-,23-/m0/s1

InChI Key

MULICLCRGFYQJF-IOMBSTRLSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation reactions to introduce hydroxyl groups at specific positions on the steroid backbone. The final step involves the acetylation of the hydroxyl group at the 21st position to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Hydrolysis of the 21-Acetate Group

The acetate group at position 21 undergoes hydrolysis under basic or enzymatic conditions, yielding the free 21-hydroxyl derivative.

Reaction ConditionsProductKey Findings
0.1 M NaOH (aqueous, 25°C, 2 h)3β,17,21-Trihydroxy-5α-pregnane-11,20-dioneComplete deacetylation observed via TLC and NMR .
Porcine liver esterase (pH 7.4, 37°C)21-Hydroxy derivativeSelective hydrolysis without affecting other hydroxyl groups.

This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Oxidation at Position 11

The 11-keto group participates in redox reactions, particularly under enzymatic control:

Reagent/EnzymeProductObservations
11β-Hydroxysteroid dehydrogenase11β-Hydroxy derivativeReversible reaction; equilibrium favors ketone under physiological pH .
NaBH₄ (methanol, 0°C)11β-Hydroxy productNon-enzymatic reduction yields stereospecific product (>95% purity) .

The 11-keto group’s redox sensitivity links this compound to corticosteroid biosynthesis pathways.

Phosphorylation at Position 21

The 21-hydroxyl group (post-hydrolysis) can be phosphorylated to enhance water solubility:

MethodProductApplication
POCl₃ in pyridine (anhydrous, 60°C)21-Phosphate esterYields water-soluble derivatives for IV formulations .
H₃PO₄ with DCC (DMF, RT)Secondary phosphate saltForms stable salts with alkali metals .

Phosphorylation is pivotal for developing prodrugs with improved pharmacokinetics.

Esterification at Position 3β-Hydroxyl

The 3β-hydroxyl group reacts with acylating agents to form esters:

Acylating AgentProductStability
Acetic anhydride (pyridine, RT)3β-AcetateLabile under basic conditions .
Benzoyl chloride (CH₂Cl₂, 0°C)3β-Benzoyl esterEnhanced lipophilicity for membrane studies .

These modifications alter the compound’s polarity and bioavailability.

Glycosylation at Position 17

The 17-hydroxyl group undergoes glycosylation for targeted delivery:

Glycosyl DonorCatalystProduct
UDP-glucoseGlycosyltransferase (recombinant)17-β-D-Glucoside
Trichloroacetimidate (BF₃·Et₂O)Lewis acid17-α-L-Rhamnoside

Glycosylation enhances receptor specificity, as seen in related corticosteroids .

Cross-Conjugation at the 20-Ketone

The 20-ketone participates in conjugation reactions for fluorescent labeling:

ReagentProductUse Case
Fluorescein hydrazine (MeOH, 50°C)20-Fluorescein hydrazoneImaging tracer for cellular uptake studies .
Biotin-PEG4-hydrazide (pH 5.5)20-Biotin conjugatePull-down assays for protein binding .

These conjugates are valu

Scientific Research Applications

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The pathways involved may include anti-inflammatory and immunomodulatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta,17,21-Trihydroxy-5alpha-Pregnane-11,20-dione 21-Acetate is unique due to its specific hydroxylation pattern and acetate ester, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Consideration : Implement gas chromatography (GC) to monitor airborne concentrations during large-scale synthesis, adhering to OSHA permissible exposure limits .

How can researchers elucidate the compound’s interaction with glucocorticoid receptors?

Q. Advanced Research Focus

  • Receptor Binding Assays : Use radioligand displacement (e.g., [<sup>3</sup>H]-dexamethasone) in cytosolic fractions from rat liver or lung tissue. Calculate IC50 values to compare affinity with cortisol .
  • Transcriptional Activity : Transfect cells with a glucocorticoid response element (GRE)-luciferase reporter and measure dose-dependent activation .
  • Molecular Docking : Model the 11β-hydroxyl and 21-acetate groups’ interactions with receptor ligand-binding domains (e.g., PDB ID 3CLD) .

What analytical methods are suitable for detecting degradation products during stability studies?

Q. Basic Research Focus

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor via HPLC-DAD for new peaks .
  • Impurity Profiling : Compare against EP/USP monographs for corticosteroids (e.g., Hydrocortisone Acetate’s impurities: 6β-hydroxy or Δ<sup>4,6</sup>-diene derivatives) .

Advanced Consideration : Use HRMS/MS fragmentation to identify unknown degradants, focusing on neutral losses (e.g., H2O, CH3COOH) .

How to resolve contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

  • Meta-Analysis : Aggregate data from PubMed/Scopus, noting variables like cell line (e.g., A549 vs. HEK293), assay type (IC50 vs. EC50), and solvent (DMSO vs. ethanol) .
  • Dose-Response Validation : Replicate key studies using standardized protocols (e.g., OECD TG 455 for steroid receptor activation) .

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